7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane 7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane
Brand Name: Vulcanchem
CAS No.: 496941-74-3
VCID: VC17214282
InChI: InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2
SMILES:
Molecular Formula: C8H10F3NO
Molecular Weight: 193.17 g/mol

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane

CAS No.: 496941-74-3

Cat. No.: VC17214282

Molecular Formula: C8H10F3NO

Molecular Weight: 193.17 g/mol

* For research use only. Not for human or veterinary use.

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane - 496941-74-3

Specification

CAS No. 496941-74-3
Molecular Formula C8H10F3NO
Molecular Weight 193.17 g/mol
IUPAC Name 1-(7-azabicyclo[4.1.0]heptan-7-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H10F3NO/c9-8(10,11)7(13)12-5-3-1-2-4-6(5)12/h5-6H,1-4H2
Standard InChI Key PMIKZBAQVXPRLS-UHFFFAOYSA-N
Canonical SMILES C1CCC2C(C1)N2C(=O)C(F)(F)F

Introduction

Structural Characterization and Molecular Properties

7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane features a bicyclo[4.1.0]heptane core, a fused bicyclic system comprising a cyclohexane ring bridged by a methylene group. The "7-aza" designation indicates the substitution of a carbon atom with nitrogen at position 7, while the trifluoroacetyl group (-COCF₃) is appended to the nitrogen. This configuration imparts significant electronegativity and lipophilicity, influencing its reactivity and interaction with biological targets .

The molecular formula is deduced as C₈H₈F₃NO, with a molecular weight of 191.15 g/mol (calculated exact mass: 191.0561). Key structural features include:

  • Bicyclic framework: Enhances rigidity and stereochemical control.

  • Trifluoromethyl group: Contributes to metabolic stability and membrane permeability .

  • Amide bond: Facilitates hydrogen bonding and enzymatic interactions.

Comparative analysis with related compounds highlights distinct properties:

Compound NameCore StructureSubstituentMolecular Weight (g/mol)
7,7-Dichlorobicyclo[4.1.0]heptaneBicyclo[4.1.0]heptaneChlorine (Cl₂)175.06
tert-Butyl 3-hydroxy-4-phenylpiperidine-1-carboxylatePiperidineHydroxyl, phenyl291.35
3-(Trifluoroacetyl)indoleIndoleTrifluoroacetyl227.14

The trifluoroacetyl group’s electron-withdrawing nature stabilizes the amide bond, reducing susceptibility to hydrolysis compared to non-fluorinated analogs .

Synthetic Pathways and Optimization

Core Bicyclic Framework Synthesis

The bicyclo[4.1.0]heptane backbone is typically constructed via cyclopropanation reactions. For example, 7-azabicyclo[4.1.0]heptane can be synthesized through:

  • Intramolecular cyclization: Using diazo compounds or carbene precursors.

  • Transition metal catalysis: Employing copper or rhodium catalysts to facilitate ring closure .

Trifluoroacetylation of the Amine

Comparative Analysis with Structural Analogs

Bicyclic Derivatives

  • 7,7-Dichlorobicyclo[4.1.0]heptane: Lacks the nitrogen and trifluoroacetyl group, resulting in lower polarity (LogP = 3.2) and reduced biological activity .

  • 2-Azabicyclo[3.3.0]octane: Larger ring size alters conformational flexibility, affecting target selectivity.

Trifluoroacetyl-Containing Compounds

  • 3-(Trifluoroacetyl)indole: The indole ring enables π-π stacking with aromatic residues in enzyme active sites, a feature absent in the bicyclic analog.

Challenges and Future Directions

Synthetic Limitations

  • Ring strain: The bicyclo[4.1.0] framework’s inherent strain complicates functionalization.

  • Stereoselectivity: Achieving diastereomeric purity requires chiral catalysts or resolution techniques.

Therapeutic Development

  • Toxicity profiling: Assessing hepatotoxicity due to potential trifluoroacetyl metabolite formation.

  • Formulation: Addressing low aqueous solubility through prodrug strategies or nanoparticle encapsulation.

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